4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]morpholine
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Overview
Description
4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]morpholine is a complex organic compound that features a unique combination of azetidine and morpholine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]morpholine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the azetidine ring, followed by the introduction of the phenylpyrimidine moiety and the morpholine ring. Reaction conditions may vary, but common methods include:
Cyclization reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Coupling reactions: Introduction of the phenylpyrimidine group using coupling reagents such as palladium catalysts.
Amidation reactions: Formation of the final product by coupling the azetidine intermediate with morpholine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Chemical Biology: The compound serves as a probe to investigate enzyme activities and receptor binding.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]morpholine can be compared with similar compounds, such as:
Azetidine derivatives: Compounds with similar azetidine rings but different substituents.
Morpholine derivatives: Compounds featuring the morpholine ring with various functional groups.
Phenylpyrimidine derivatives: Compounds containing the phenylpyrimidine moiety with different ring systems.
The uniqueness of this compound lies in its combination of these three distinct structural elements, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
morpholin-4-yl-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(21-6-8-24-9-7-21)15-11-22(12-15)17-10-16(19-13-20-17)14-4-2-1-3-5-14/h1-5,10,13,15H,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSGZODOHMYAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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